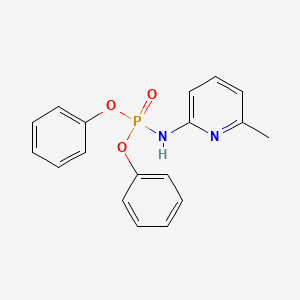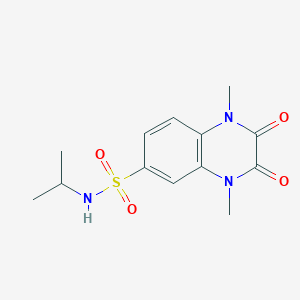![molecular formula C19H17IN2O B11065397 4-(8-Iodo-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile](/img/structure/B11065397.png)
4-(8-Iodo-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Iodo-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile: is a complex organic compound with a fused-ring system. Let’s break down its structure:
Core Structure: The compound consists of two main components
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Nitrile Formation:
- Industrial-scale synthesis typically involves optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present.
Substitution Reactions: Halogen (iodine) substitution reactions are common.
Reagents and Conditions:
Major Products: The iodinated and nitrile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as ligands for receptors).
Medicine: May exhibit pharmacological effects (requires further research).
Industry: Used in the preparation of specialty chemicals.
Mechanism of Action
Targets: Molecular targets could include receptors, enzymes, or other biomolecules.
Pathways: The compound may modulate specific cellular pathways (e.g., signal transduction).
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Provide a list of structurally related molecules.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C19H17IN2O |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
4-(8-iodo-4-methyl-3,3a,5,9b-tetrahydro-2H-furo[3,2-c]quinolin-4-yl)benzonitrile |
InChI |
InChI=1S/C19H17IN2O/c1-19(13-4-2-12(11-21)3-5-13)16-8-9-23-18(16)15-10-14(20)6-7-17(15)22-19/h2-7,10,16,18,22H,8-9H2,1H3 |
InChI Key |
IYHJIZMFIDTGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCOC2C3=C(N1)C=CC(=C3)I)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11065325.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-chloro-](/img/structure/B11065333.png)
![6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11065341.png)
![1-cyclopentyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol](/img/structure/B11065356.png)

![4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11065363.png)
![Benzoic acid, 2-[2-(7-chloroquinolin-4-ylsulfanyl)acetylamino]-, methyl ester](/img/structure/B11065371.png)

![2-[3-(piperidin-1-ylsulfonyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11065385.png)
![(4-{2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}phenoxy)acetic acid](/img/structure/B11065389.png)

![4,6-dimethyl-3-[4,4,4-trifluoro-3-(piperidin-1-yl)butanoyl]pyridin-2(1H)-one](/img/structure/B11065411.png)
![2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11065414.png)
